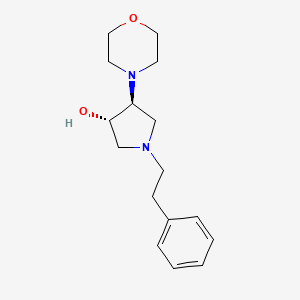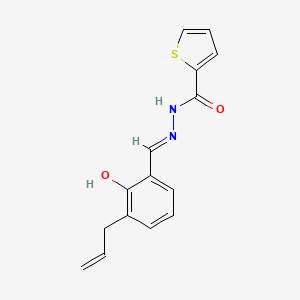
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly known as morpholinyl pyrrolidinol and is a chiral molecule with two enantiomers.
科学的研究の応用
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol has been extensively studied for its potential applications in various fields. The compound has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, morpholinyl pyrrolidinol has been shown to have potent antitumor activity, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is not fully understood. However, studies have suggested that the compound acts by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, morpholinyl pyrrolidinol has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, morpholinyl pyrrolidinol has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of using (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol in lab experiments is its potent anti-inflammatory and analgesic properties. The compound can be used to study the mechanisms of inflammation and pain, and its potential as a therapeutic agent for chronic pain and inflammation. However, one of the limitations of using morpholinyl pyrrolidinol in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of morpholinyl pyrrolidinol and its potential as a therapeutic agent for chronic pain, inflammation, and cancer. Furthermore, the compound's potential as a drug delivery system for other therapeutic agents is an area that requires further investigation.
Conclusion:
In conclusion, (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is a chemical compound with significant potential in various fields. The compound's potent anti-inflammatory and analgesic properties, as well as its antitumor activity, make it a promising candidate for the treatment of chronic pain, inflammation, and cancer. However, further studies are needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
合成法
The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol can be achieved through various methods. One of the most common methods is the enantioselective synthesis of the compound using chiral catalysts. This method involves the reaction of 4-morpholinyl-1-(2-phenylethyl)-3-pyrrolidinone with an aldehyde in the presence of a chiral catalyst. The resulting product can be further reduced to obtain (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol.
特性
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-(2-phenylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-16-13-17(7-6-14-4-2-1-3-5-14)12-15(16)18-8-10-20-11-9-18/h1-5,15-16,19H,6-13H2/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNDLSIIGUHRMX-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052519.png)
![1-(3-furoyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6052525.png)

![4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B6052534.png)
![1-(4-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B6052535.png)
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6052565.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6052569.png)
![5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6052572.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)